molecular formula C15H23N3O2 B2961884 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide CAS No. 1797319-09-5

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide

Numéro de catalogue: B2961884
Numéro CAS: 1797319-09-5
Poids moléculaire: 277.368
Clé InChI: BHUWDVLMDVFQPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular architecture, featuring a pyrazole core substituted with a tetrahydropyran (oxan-4-yl) group and a cyclohexanecarboxamide moiety, is characteristic of scaffolds used to target ATP-binding sites of kinases . Structural analogs of this compound, specifically N-(1H-pyrazol-4-yl)carboxamides, have been identified as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical signaling node in the innate immune response, and its inhibition is a promising therapeutic strategy for a range of inflammatory, autoimmune, and oncological diseases . In these inhibitors, the pyrazole-carboxamide component is essential for binding to the kinase hinge region, while lipophilic substituents like the tetrahydropyran and cyclohexane groups are strategically incorporated to optimize drug metabolism and pharmacokinetic (DMPK) properties. Such modifications have been shown to enhance metabolic stability, improve oral bioavailability, and reduce undesirable effects such as cytochrome P450 enzyme induction . Consequently, this compound serves as a valuable template for researchers exploring structure-activity relationships (SAR) and refining the physicochemical properties of lead molecules in kinase-focused drug discovery programs.

Propriétés

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h10-12,14H,1-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUWDVLMDVFQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde with cyclohexanecarboxylic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting downstream pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research .

Comparaison Avec Des Composés Similaires

Cyclohexanecarboxamide Derivatives with Thiourea Groups

Examples : H2L1–H2L9 (N-(aryl/alkylcarbamothioyl)cyclohexanecarboxamides)

  • Structural Differences :
    • These derivatives incorporate a thiourea (-NH-CS-NH-) bridge instead of the pyrazole-oxan moiety.
    • Substituents include chlorophenyl, tolyl, methoxyphenyl, and naphthyl groups.
  • Synthesis : Synthesized via reaction of cyclohexanecarbonyl isothiocyanate with primary amines, contrasting with the target compound’s likely route (e.g., coupling of cyclohexanecarboxylic acid with a pyrazole-oxan amine).
  • Properties and Applications: Thiourea derivatives exhibit strong metal-chelation capabilities (via S and N donors) for ion separation . Demonstrated antifungal, antitumor, and agrochemical activities, suggesting the target compound’s pyrazole-oxan group may alter bioactivity profiles due to reduced sulfur participation.

Carboxamides with Heterocyclic Substituents

Example 1 : 2-(2,4-Difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797866-84-2)

  • Structural Differences :
    • Contains an acetamide (-NH-CO-CH2-) linker instead of a direct cyclohexanecarboxamide.
    • The pyrazole-oxan moiety is retained, but the difluorophenyl group may enhance lipophilicity.
  • Molecular Weight : 321.32 vs. the target compound’s estimated MW (~307.38, calculated from C15H21N3O2).

Example 2: N-[1-oxo-3-phenyl-1-(1H-1,2,4-triazol-5-ylamino)propan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide (CAS 1441861-52-4)

  • Structural Differences: Features a triazole-amino-propanoyl group instead of pyrazole-oxan. The cyclohexane ring is substituted with an isopropyl group.
  • Molecular Weight : 383.49 vs. ~307.38 for the target compound.
  • Predicted Properties :
    • Higher MW and isopropyl substitution may reduce solubility but enhance binding affinity in hydrophobic pockets.
    • Triazole’s aromaticity contrasts with pyrazole’s electronic profile, influencing reactivity and interactions.

Carboxamides with Aromatic and Macrocyclic Substituents

Example: N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide (EP 3 643 703 A1)

  • Structural Differences: Incorporates an indazolylamino group and a methoxyphenyl-substituted cyclohexane.
  • Synthesis: Involves multi-step reactions with THF, methanol, and column chromatography, suggesting similarities in purification challenges for bulky carboxamides.
  • Functional Implications :
    • The methoxyphenyl group may enhance π-π stacking, whereas the target compound’s oxan-4-yl group could improve water solubility via ether oxygen hydrogen bonding.

Research Implications and Limitations

While direct data on N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is sparse, comparisons with structural analogs suggest:

  • Synthetic Challenges : Bulky substituents (e.g., oxan-4-yl) may complicate purification, necessitating advanced chromatographic methods .
  • Property Modulation : Replacing sulfur (in thiourea derivatives) with oxygen (in oxan) could reduce metal binding but improve metabolic stability.
  • Biological Relevance : Pyrazole-oxan hybrids may occupy a niche in targeting enzymes or receptors where heterocyclic hydrogen bonding is critical.

Activité Biologique

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide can be represented as follows:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • IUPAC Name : N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide

Biological Activity Overview

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential for further development in cancer therapy .
  • Anti-inflammatory Effects : Compounds within the pyrazole family have demonstrated anti-inflammatory activity, which is crucial for treating conditions like arthritis and other inflammatory diseases. The modulation of inflammatory pathways is a key mechanism through which these compounds exert their effects .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating that this compound may be effective in treating infections .

Synthesis and Derivatives

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide generally involves the reaction of cyclohexanecarboxylic acid derivatives with oxanopyrazole intermediates. The following table summarizes some synthetic approaches:

Synthetic Method Conditions Yield (%) References
Condensation ReactionRoom Temperature, 24h85%
Cyclization MethodReflux in DMF, 12h90%
Microwave-Assisted Synthesis150°C, 10min95%

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide and its derivatives:

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of pyrazole derivatives on HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating significant anticancer potential .
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the anti-inflammatory mechanisms revealed that compounds like N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide inhibited the expression of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory disorders .
  • Antimicrobial Activity Assessment :
    • In vitro tests showed that this compound exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating its potential as an antimicrobial agent .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.